

Physicochemical Properties of 2-Methylsulfanylpurimidine-4-carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylsulfanylpurimidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methylsulfanylpurimidine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to support research and development activities.

Core Physicochemical Data

The known and predicted physicochemical properties of **2-Methylsulfanylpurimidine-4-carboxylic acid** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₂ S	
Molecular Weight	170.19 g/mol	Experimental ^[1]
Melting Point	208-210 °C	Experimental
Boiling Point	378.4 ± 15.0 °C	Predicted
pKa (acidic)	3.25 (predicted)	Prediction
pKa (basic)	-1.13 (predicted)	Prediction
LogP	1.14 (predicted)	Prediction
Aqueous Solubility	logS: -1.83 (predicted)	Prediction
0.27 mg/mL (predicted)	Prediction	
1.59 mM (predicted)	Prediction	

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of **2-Methylsulfanylpurimidine-4-carboxylic acid**.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

- A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate.

- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa of an ionizable compound like **2-Methylsulfanylpurimidine-4-carboxylic acid** can be determined by potentiometric titration.

Procedure:

- A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the traditional and a reliable method for the experimental determination of LogP.

Procedure:

- Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.
- A known amount of **2-Methylsulfanylpurimidine-4-carboxylic acid** is dissolved in one of the phases (typically the one in which it is more soluble).

- The solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- The funnel is allowed to stand until the two phases have completely separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

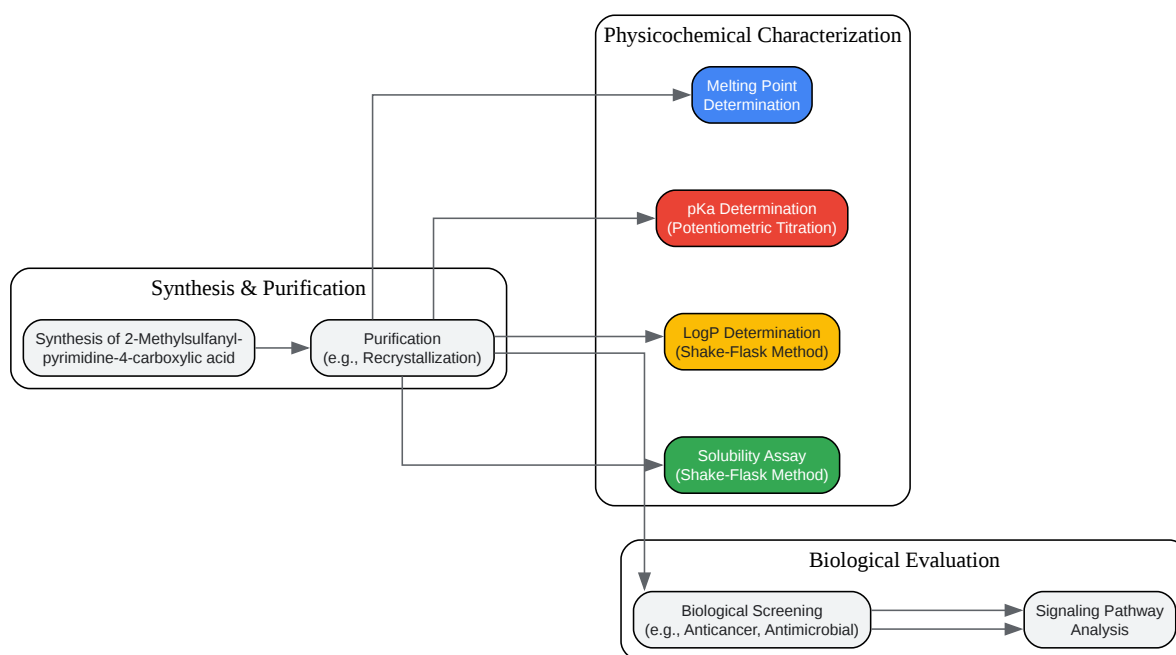
The equilibrium solubility of a compound in water can be determined by the shake-flask method.

Procedure:

- An excess amount of the solid compound is added to a known volume of water in a sealed container.
- The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- The solubility is expressed in units such as mg/mL or mol/L.

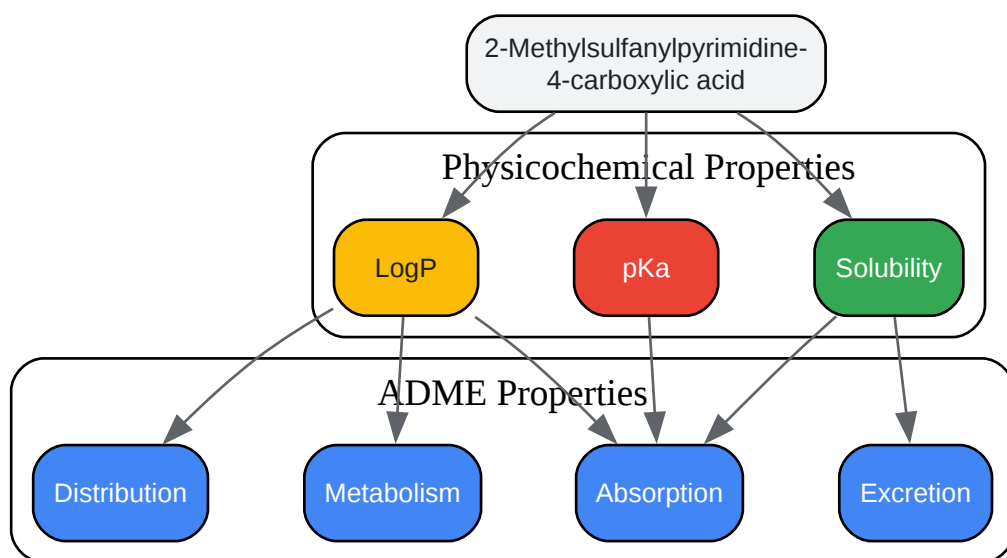
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical properties and potential applications of **2-Methylsulfanylpurimidine-4-carboxylic acid**.



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General experimental workflow for characterization.



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Influence of physicochemical properties on ADME.

Biological Context and Potential Applications

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3][4][5] The structural motif of 2-methylsulfanylpurimidine, in particular, has been investigated for various therapeutic applications.

Studies on related pyrimidine derivatives suggest that **2-Methylsulfanylpurimidine-4-carboxylic acid** could be a candidate for screening in the following areas:

- **Anticancer Activity:** Numerous pyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-tumor properties.[2][6] Additionally, 2-sulfanylpurimidines, which can be synthesized from 2-methylsulfanyl precursors, have shown anticancer activity, particularly in cells with compromised p53.[7]
- **Antimicrobial Activity:** The pyrimidine core is present in many antimicrobial agents. Thioether derivatives of pyrimidines have been shown to possess antibacterial and antifungal properties.[8] Carboxylic acids themselves can exhibit antimicrobial effects.[9]

- Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10][11][12][13][14]

The physicochemical properties outlined in this guide, such as its predicted LogP and solubility, will be critical in determining the compound's potential for oral bioavailability and its ability to reach target tissues, thus influencing its efficacy in these potential therapeutic areas. Further biological screening is warranted to elucidate the specific activities and mechanisms of action of **2-Methylsulfanylpurimidine-4-carboxylic acid**.

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